N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine
Description
N¹-(2-Aminoethyl)-N¹-(3-aminopropyl)propane-1,3-diamine is a branched polyamine featuring a central propane-1,3-diamine backbone substituted with two primary amine groups: one at the 2-aminoethyl position and another at the 3-aminopropyl position. Its applications range from serving as a building block for macrocyclic ligands in MRI contrast agents (e.g., DO3A derivatives) to enabling the synthesis of bioactive marine alkaloid analogues .
Properties
CAS No. |
41240-13-5 |
|---|---|
Molecular Formula |
C8H22N4 |
Molecular Weight |
174.29 g/mol |
IUPAC Name |
N'-(2-aminoethyl)-N'-(3-aminopropyl)propane-1,3-diamine |
InChI |
InChI=1S/C8H22N4/c9-3-1-6-12(8-5-11)7-2-4-10/h1-11H2 |
InChI Key |
XBVKJTPKQHUYHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN(CCCN)CCN |
Origin of Product |
United States |
Preparation Methods
Cyanoethylation Reaction
- Reactants: The starting amine (e.g., propane-1,3-diamine or ethylenediamine derivatives) is reacted with acrylonitrile.
- Catalysts and Conditions: Reaction is typically conducted in the presence of molecular sieves or in monohydric alcohol solvents under controlled temperature (30–70 °C) with stirring.
- Reaction Control: The molar ratio of amine to acrylonitrile is carefully controlled (e.g., 1:2.0–2.5) to optimize selectivity and minimize by-products.
- Reaction Time: Acrylonitrile is added dropwise over 2–6 hours to control side reactions.
- Outcome: Formation of N-(2-cyanoethyl)-3-aminopropionitrile or analogous bis(cyanoethyl) derivatives without isolation of intermediates for subsequent hydrogenation.
Catalytic Hydrogenation
- Catalysts: Raney nickel is the preferred catalyst due to its high activity and selectivity.
- Reaction Medium: The crude cyanoethylation reaction mixture is directly subjected to hydrogenation without prior purification, often in the presence of solid alkali (e.g., sodium hydroxide, potassium hydroxide) to enhance catalyst performance.
- Conditions: Hydrogen pressure of 0.5–5.0 MPa and temperature range of 50–100 °C are typical.
- Reaction Time: Hydrogenation proceeds for 2–15 hours, depending on scale and catalyst loading.
- Catalyst Loading: Raney nickel is used at 2–30% by mass relative to the nitrile intermediate.
- Advantages: Direct hydrogenation of crude intermediates reduces process steps, energy consumption, and waste generation.
Representative Reaction Scheme
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Cyanoethylation of propane-1,3-diamine with acrylonitrile | Molar ratio 1:2.0–2.5, 30–70 °C, 2–6 h addition, monohydric alcohol solvent | >95% conversion of acrylonitrile, formation of N-(2-cyanoethyl)-3-aminopropionitrile |
| 2 | Catalytic hydrogenation of nitrile intermediate | Raney nickel catalyst (10–30% mass), 50–100 °C, 0.5–5 MPa H2, 2–15 h | Overall yield >80%, high selectivity to N^1^-(2-Aminoethyl)-N^1^-(3-aminopropyl)propane-1,3-diamine |
Research Findings and Industrial Considerations
- Process Efficiency: The two-step process enables total yields exceeding 80%, with high product selectivity and minimal by-product formation.
- Environmental Impact: The direct hydrogenation of crude intermediates reduces wastewater and solid waste, aligning with green chemistry principles.
- Catalyst Reusability: Raney nickel catalyst and solvents such as methanol or ethanol can be recycled, lowering production costs.
- Scalability: The method employs fixed-bed reactors for cyanoethylation and batch or continuous hydrogenation reactors, suitable for industrial scale-up.
- Challenges: Control of reaction parameters is critical to avoid formation of oligomeric by-products or incomplete hydrogenation.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Range | Effect on Product | Notes |
|---|---|---|---|
| Molar ratio (Amine: Acrylonitrile) | 1:2.0–2.5 | Higher acrylonitrile favors complete cyanoethylation | Excess acrylonitrile may cause side reactions |
| Temperature (Cyanoethylation) | 30–70 °C | Controls reaction rate and selectivity | Optimal ~40–50 °C for best selectivity |
| Hydrogen Pressure (Hydrogenation) | 0.5–5.0 MPa | Higher pressure increases hydrogenation rate | Typical industrial pressure 2–3 MPa |
| Catalyst Loading (Raney nickel) | 10–30% mass | Higher loading improves conversion | Catalyst cost and recovery important |
| Reaction Time (Hydrogenation) | 2–15 hours | Ensures complete reduction | Longer times increase throughput but cost |
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
This compound’s amine groups act as ligands for transition metals, forming coordination complexes. Key applications include:
The tertiary amine structure enhances metal-binding selectivity, particularly for Fe³⁺ and Co³⁺, enabling use in materials science for synthesizing porous frameworks .
Polymer Cross-Linking and Epoxy Curing
The primary and secondary amines participate in nucleophilic reactions with epoxides, enabling covalent network formation:
| Reaction Partner | Product | Key Properties Enhanced | Industrial Relevance |
|---|---|---|---|
| Epichlorohydrin | Epoxy resins | Mechanical strength, thermal stability | Aerospace adhesives |
| Polycarboxylic acids | Polyamide curing agents | Chemical resistance, durability | Coatings, composites |
The branched structure increases cross-link density, improving thermomechanical performance compared to linear amines .
Chelation and Biological Interactions
The compound’s ability to chelate metal ions influences biochemical systems:
Its high affinity for Cu²⁺ makes it a tool for studying metalloenzyme regulation .
Stability and Reactivity Considerations
Scientific Research Applications
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE involves its interaction with various molecular targets and pathways. In biological systems, it can interact with DNA, RNA, and proteins, influencing cellular processes such as gene expression, enzyme activity, and signal transduction. Its polyamine structure allows it to bind to negatively charged molecules, stabilizing their structures and modulating their functions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Polyamines
Substituent Effects on Reactivity and Function
- Primary vs. Tertiary Amines: The target compound’s primary amines enable direct coordination to metal ions (e.g., lanthanides in MRI contrast agents) , whereas tertiary amines in analogues like N,N-Bis[3-(dimethylamino)propyl]amine limit chelation but enhance lipophilicity, favoring surfactant or catalytic roles .
- Alkyl Chain Length : APDA’s dodecyl chain enhances antimicrobial activity by disrupting microbial membranes , while shorter chains in the target compound prioritize solubility and macrocycle integration .
- Aromatic vs. Aliphatic Groups : The 3,4-dimethoxyphenyl group in Welch et al.’s inhibitor improves binding to enzyme pockets via π-π interactions, a feature absent in the aliphatic target compound .
Research Findings and Trends
Recent studies highlight the target compound’s versatility in biomedical engineering. For example, its integration into DO3A macrocycles improves MRI contrast agent stability and tumor targeting . Conversely, APDA’s commercial use in wood preservation underscores the importance of alkyl chain length in antimicrobial design . Future research may explore hybridizing the target compound’s chelation properties with APDA’s biocidal activity for multifunctional materials.
Biological Activity
N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine, commonly referred to as N,N'-Bis(3-aminopropyl)-1,2-ethanediamine, is a polyamine compound with significant biological activity. This compound has garnered attention for its roles in various biochemical processes and potential applications in pharmaceuticals and materials science.
- Molecular Formula : CHN
- Molar Mass : 117.19 g/mol
- Density : 0.928 g/mL at 25 °C
- Melting Point : 10 °C
- Boiling Point : 221 °C
- Flash Point : 205 °F
This compound acts primarily as a corrosive agent due to its high alkalinity from multiple amino groups. This property allows it to interact with biological membranes and proteins, potentially leading to cellular damage or apoptosis at high concentrations .
Biological Activity and Toxicity
Research indicates that this compound exhibits various biological effects:
- Toxicity Studies : In animal studies, doses of this compound have shown acute toxicity, leading to symptoms such as dyspnea and hypoactivity. At doses exceeding 50 mg/kg body weight, significant mortality was observed .
- Developmental Toxicity : Gavage administration in rats resulted in early embryonic deaths at doses of 60 mg/kg body weight. However, teratogenic effects were not noted in the studied species .
Case Study 1: Embryonic Development Impact
A study involving the administration of this compound demonstrated that while it caused early embryonic deaths in rats at higher doses (60 mg/kg), it did not exhibit teratogenicity when assessed alongside maternal toxicity .
Case Study 2: Histopathological Findings
In chronic exposure studies on Sprague Dawley rats, histopathological evaluations revealed lympho-histiocytic infiltrations in skeletal muscles and myocarditis at doses above 8 mg/kg body weight. These findings suggest potential long-term health risks associated with exposure to this compound .
Table of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
